Cas no 224323-52-8 ((S)-1-(Benzylideneamino)-3-chloropropan-2-ol)
(S)-1-(Benzylideneamino)-3-chloropropan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (S)-1-(Benzylideneamino)-3-chloropropan-2-ol
- O[C@H](CCl)CN=Cc1ccccc1
- (2S)-1-(benzylideneamino)-3-chloropropan-2-ol
- (S)-3-(benzylideneamino)-1-chloro-propan-2-ol
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- Inchi: 1S/C10H12ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,7,10,13H,6,8H2/b12-7+/t10-/m1/s1
- InChI Key: PHFWZIAEQLVDMM-CEXMDJMXSA-N
- SMILES: ClC[C@H](C/N=C/C1C=CC=CC=1)O
Computed Properties
- Exact Mass: 197.0607417 g/mol
- Monoisotopic Mass: 197.0607417 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 197.66
- XLogP3: 1.5
- Topological Polar Surface Area: 32.6
(S)-1-(Benzylideneamino)-3-chloropropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A650314-1g |
(S)-1-(Benzylideneamino)-3-chloropropan-2-ol |
224323-52-8 | 95+% | 1g |
$329.0 | 2025-02-22 |
(S)-1-(Benzylideneamino)-3-chloropropan-2-ol Suppliers
(S)-1-(Benzylideneamino)-3-chloropropan-2-ol Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on (S)-1-(Benzylideneamino)-3-chloropropan-2-ol
Introduction to (S)-1-(Benzylideneamino)-3-chloropropan-2-ol (CAS No. 224323-52-8)
(S)-1-(Benzylideneamino)-3-chloropropan-2-ol (CAS No. 224323-52-8) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and synthetic chemistry. The presence of both a benzylideneamino group and a chloro-substituted propanol moiety imparts distinct reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.
The stereochemistry of this compound, specifically the (S)-configuration, plays a crucial role in determining its interaction with biological targets. Chiral compounds like this one often exhibit different pharmacological profiles compared to their racemic counterparts, which has led to extensive research into their synthesis and applications. The (S)-configuration is particularly important in medicinal chemistry, where the spatial arrangement of atoms can significantly influence the efficacy and selectivity of drug candidates.
Recent advancements in the field of asymmetric synthesis have enabled more efficient and scalable production of enantiomerically pure compounds like (S)-1-(Benzylideneamino)-3-chloropropan-2-ol. These methods often involve catalytic processes that can selectively produce the desired stereoisomer with high yield and purity. Such developments are critical for pharmaceutical applications, where the presence of impurities or alternative stereoisomers can lead to reduced efficacy or unintended side effects.
The benzylideneamino group in this compound is a key feature that contributes to its reactivity and potential biological activity. This moiety is known to participate in various chemical transformations, including condensation reactions with carbonyl compounds to form Schiff bases. These Schiff bases have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of such functional groups into drug candidates can enhance their binding affinity to biological targets, leading to improved therapeutic outcomes.
Additionally, the chloro-substituent on the propanol backbone introduces electrophilic centers that can be further modified through nucleophilic substitution reactions. This allows for the facile introduction of additional functional groups, enabling the synthesis of more complex derivatives with tailored properties. Such modifications are essential in drug discovery, where the optimization of molecular structure is crucial for achieving desired pharmacokinetic and pharmacodynamic profiles.
In recent years, there has been growing interest in exploring the biological activity of compounds containing both amino and chloro substituents. Studies have shown that such molecules can interact with various enzymes and receptors, leading to potential therapeutic effects. For instance, derivatives of (S)-1-(Benzylideneamino)-3-chloropropan-2-ol have been investigated for their ability to modulate metabolic pathways associated with inflammation and oxidative stress. These pathways are implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.
The synthesis of this compound also highlights the importance of green chemistry principles in modern pharmaceutical research. Efforts have been made to develop environmentally friendly synthetic routes that minimize waste and reduce hazardous byproducts. Such approaches not only improve the sustainability of drug production but also enhance safety for researchers involved in its preparation. By incorporating catalytic methods and solvent systems that are less toxic, the industry is moving towards more sustainable practices that align with global environmental goals.
Furthermore, computational methods have played a significant role in understanding the structure-activity relationships (SAR) of compounds like (S)-1-(Benzylideneamino)-3-chloropropan-2-ol. Molecular modeling techniques allow researchers to predict how different structural modifications will affect biological activity without the need for extensive experimental screening. This accelerates the drug discovery process by enabling rapid virtual screening of large libraries of compounds. By integrating experimental data with computational predictions, scientists can identify promising candidates more efficiently.
The potential applications of this compound extend beyond traditional pharmaceuticals into other areas such as agrochemicals and material science. For example, derivatives containing similar functional groups have been explored for their herbicidal and fungicidal properties. The ability to modify such molecules opens up possibilities for developing new crop protection agents that are more effective and environmentally benign compared to existing options.
In conclusion, (S)-1-(Benzylideneamino)-3-chloropropan-2-ol (CAS No. 224323-52-8) represents a versatile compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features, coupled with recent advancements in synthetic chemistry and computational methods, make it a valuable asset for developing novel therapeutic agents. As research continues to uncover new biological activities and synthetic strategies, this compound is likely to remain at the forefront of scientific exploration in the coming years.
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